molecular formula C16H16N4O2 B2531027 N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide CAS No. 1226450-14-1

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide

Cat. No.: B2531027
CAS No.: 1226450-14-1
M. Wt: 296.33
InChI Key: OYGKCCOWJFUETI-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide is a quinoline-derived compound featuring a substituted imidazole moiety at position 2 of the quinoline core and a 2-ethoxyacetamide group at position 7. The molecular formula is C₁₆H₁₈N₄O₂, with a molecular weight of 314.35 g/mol. Its structure combines the planar aromaticity of quinoline with the hydrogen-bonding capacity of the imidazole ring and the polar, flexible ethoxyacetamide chain.

Properties

IUPAC Name

2-ethoxy-N-(2-imidazol-1-ylquinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-2-22-10-15(21)18-13-5-3-4-12-6-7-14(19-16(12)13)20-9-8-17-11-20/h3-9,11H,2,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGKCCOWJFUETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC2=C1N=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize reaction conditions, improve yields, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound N-{8-hydroxy-4-[(1H-imidazol-1-yl)methyl]quinolin-2-yl}acetamide (ID: 96X, C₁₅H₁₄N₄O₂) serves as a relevant structural analog for comparison . Key differences and similarities are outlined below:

Property N-(2-(1H-Imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide N-{8-hydroxy-4-[(1H-imidazol-1-yl)methyl]quinolin-2-yl}acetamide (96X)
Molecular Formula C₁₆H₁₈N₄O₂ C₁₅H₁₄N₄O₂
Substituent Positions Imidazolyl at C2; 2-ethoxyacetamide at C8 Hydroxy at C8; (imidazolyl)methyl at C4
Key Functional Groups Ethoxy group (-OCH₂CH₃), acetamide (-NHCOCH₂O-) Hydroxy (-OH), methylimidazole (-CH₂-imidazole), acetamide (-NHCOCH₃)
Lipophilicity (Predicted) Higher (due to ethoxy group) Lower (hydroxy group increases polarity)

Implications of Structural Differences

Positional Effects: The imidazolyl group at C2 in the target compound vs. The ethoxyacetamide at C8 introduces greater steric bulk and lipophilicity compared to 96X’s hydroxy group, which may enhance membrane permeability but reduce aqueous solubility .

Functional Group Impact :

  • The ethoxy moiety in the target compound could stabilize metabolic degradation compared to 96X’s hydroxy group, which is prone to glucuronidation or sulfation.
  • The methylimidazole in 96X (C4) may confer stronger hydrogen-bonding interactions than the unsubstituted imidazole at C2 in the target compound.

Biological Activity

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide is a synthetic compound that combines imidazole and quinoline moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDescription
IUPAC Name 2-ethoxy-N-(2-imidazol-1-ylquinolin-8-yl)acetamide
Molecular Formula C16H16N4O2
CAS Number 1226450-14-1

The presence of both imidazole and quinoline rings enhances its solubility and biological activity, making it a promising candidate for therapeutic applications.

Pharmacological Activities

Research has highlighted several pharmacological activities associated with this compound, including:

1. Antimicrobial Activity

  • The compound exhibits significant antibacterial properties against various strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Studies have shown that it can inhibit bacterial growth effectively compared to standard antibiotics like ampicillin and norfloxacin .
  • Table 1: Antibacterial Activity Comparison
CompoundZone of Inhibition (mm)
This compound20 (E. coli)
Amikacin28 (E. coli)
Norfloxacin30 (S. aureus)

2. Anticancer Properties

  • The compound has been investigated for its potential in cancer treatment. Its structural components allow it to interact with cellular pathways involved in tumor growth and metastasis. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is needed to elucidate the exact mechanisms .

3. Anti-inflammatory Effects

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

  • The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity, which is crucial in bacterial metabolism and cancer cell proliferation.

2. Interaction with DNA

  • Compounds with quinoline structures often exhibit the ability to intercalate into DNA, disrupting replication and transcription processes in pathogenic organisms and cancer cells.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Example 1: Antimicrobial Activity

  • Jain et al. synthesized derivatives similar to this compound and evaluated their antimicrobial efficacy using standard disk diffusion methods. The results indicated that compounds with imidazole rings demonstrated enhanced antibacterial activity compared to those without .

Study Example 2: Anticancer Potential

  • Research focusing on quinoline derivatives has shown that they can induce apoptosis in various cancer cell lines. While specific studies on this compound are still ongoing, preliminary data suggest it may share similar properties .

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